Ebastine-d5 (fumarate)
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Overview
Description
Ebastine-d5 (fumarate) is a deuterium-labeled derivative of ebastine fumarate. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
The preparation of ebastine-d5 (fumarate) involves several steps:
Synthesis of Ebastine: Ebastine is synthesized by reacting 4-(diphenylmethoxy)piperidine with 4’-tert-butyl-4-chlorobutyrophenone in the presence of an acid-binding agent and a solvent.
Deuterium Labeling: The deuterium labeling of ebastine involves the incorporation of deuterium atoms into the ebastine molecule.
Formation of Fumarate Salt: The final step involves the formation of the fumarate salt by reacting ebastine-d5 with fumaric acid.
Chemical Reactions Analysis
Ebastine-d5 (fumarate) undergoes several types of chemical reactions:
Oxidation: Ebastine can be oxidized to form its active metabolite, carebastine.
Reduction: Reduction reactions can be used to modify the functional groups present in the ebastine molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents and catalysts . The major products formed from these reactions include carebastine and other modified derivatives of ebastine .
Scientific Research Applications
Ebastine-d5 (fumarate) has several scientific research applications:
Pharmacokinetic Studies: The deuterium labeling allows for the tracking of the compound in biological systems, making it useful for pharmacokinetic studies.
Metabolic Studies: The compound can be used to study the metabolic pathways and the effects of deuterium substitution on drug metabolism.
Drug Development: Ebastine-d5 (fumarate) can be used as a reference standard in the development of new drugs and formulations.
Analytical Chemistry: The compound is used in analytical chemistry for the quantitation of ebastine and its metabolites in various samples.
Mechanism of Action
Ebastine-d5 (fumarate) exerts its effects by acting as a histamine H1 receptor antagonist. It blocks the H1 receptors, preventing the binding of histamine and thereby inhibiting the allergic response . The active metabolite, carebastine, also contributes to the antihistamine effects . The compound does not cross the blood-brain barrier, which minimizes central nervous system side effects .
Comparison with Similar Compounds
Ebastine-d5 (fumarate) can be compared with other similar compounds such as:
Carebastine: The active metabolite of ebastine, which has a similar mechanism of action but is formed through metabolic processes.
Other Antihistamines: Compounds like cetirizine and loratadine, which also act as H1 receptor antagonists but have different chemical structures and pharmacokinetic properties.
Ebastine-d5 (fumarate) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C36H43NO6 |
---|---|
Molecular Weight |
590.8 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(4-tert-butylphenyl)-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C32H39NO2.C4H4O4/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27;5-3(6)1-2-4(7)8/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i4D,6D,7D,11D,12D; |
InChI Key |
JJUCFZIMLBNQQR-GFILECFBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[2H])[2H].C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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